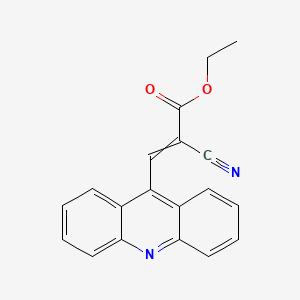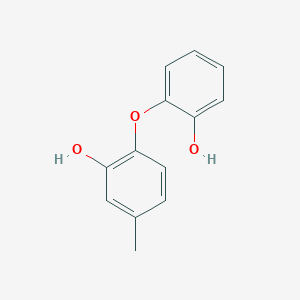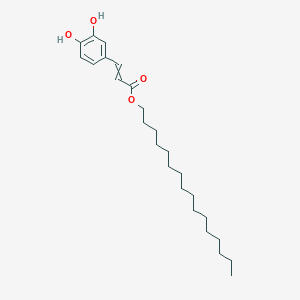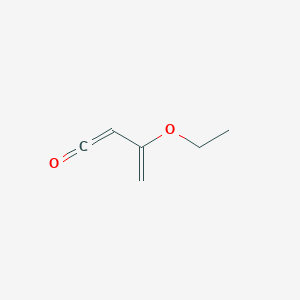
3-Ethoxybuta-1,3-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxybuta-1,3-dien-1-one is an organic compound characterized by its conjugated diene structure and an ethoxy group attached to the first carbon of the butadiene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxybuta-1,3-dien-1-one typically involves the reaction of ethyl vinyl ether with acrolein under acidic conditions. The reaction proceeds via a conjugate addition mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the conjugated diene system .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the product from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethoxybuta-1,3-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated compounds.
Substitution: Electrophilic substitution reactions can occur at the diene system, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or acids can be used under controlled conditions to achieve selective substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield epoxides, while reduction with hydrogen gas can produce saturated hydrocarbons .
Aplicaciones Científicas De Investigación
3-Ethoxybuta-1,3-dien-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength
Mecanismo De Acción
The mechanism of action of 3-Ethoxybuta-1,3-dien-1-one involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The conjugated diene system allows for electron delocalization, which can facilitate interactions with nucleophiles or electrophiles, influencing its reactivity and biological activity .
Comparación Con Compuestos Similares
Buta-1,3-diene: A simpler diene without the ethoxy group, used in the production of synthetic rubber.
Ethyl vinyl ether: A related compound used as a reagent in organic synthesis.
1,3-Butadiene derivatives: Various derivatives with different substituents that influence their chemical and physical properties
Uniqueness: Its ability to undergo a wide range of chemical reactions and its utility in synthesizing complex molecules make it a valuable compound in both research and industrial contexts .
Propiedades
Número CAS |
171085-78-2 |
|---|---|
Fórmula molecular |
C6H8O2 |
Peso molecular |
112.13 g/mol |
InChI |
InChI=1S/C6H8O2/c1-3-8-6(2)4-5-7/h4H,2-3H2,1H3 |
Clave InChI |
IUKPAVYXEYWUMA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=C)C=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14257391.png)
![(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid](/img/structure/B14257393.png)
![4H-1,3-Dioxino[4,5-c]pyridine, 5-(azidomethyl)-2,2,8-trimethyl-](/img/structure/B14257401.png)
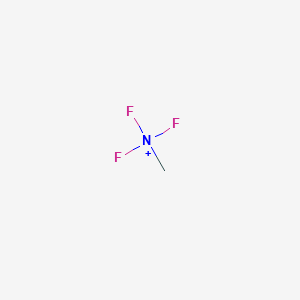
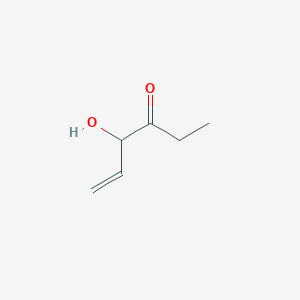
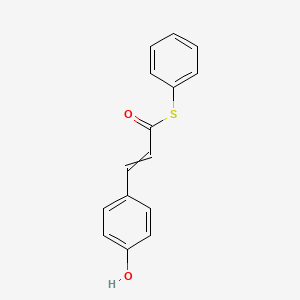
![Benzene, [(2-bromo-2-propenyl)sulfonyl]-](/img/structure/B14257426.png)
